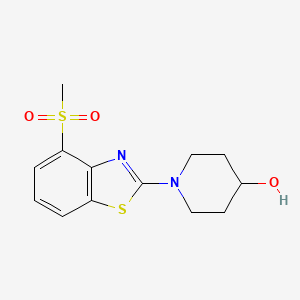

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. The synthesis process can vary widely depending on the specific compound .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the types of bonds (covalent, ionic, etc.) between them .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution .科学研究应用

Anti-Tubercular Activity

1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol: and its derivatives have shown promising anti-tubercular properties. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to synthesize these compounds . Molecular docking studies against the target DprE1 have also been conducted to identify potent inhibitors with enhanced anti-tubercular activity.

Ligands for Metal Extraction

These benzothiazole derivatives have potential as ligands for metal extraction . Their coordination chemistry allows them to form stable complexes with metal ions, making them useful in applications such as solvent extraction and catalysis.

Optical Materials

Researchers have explored the optical properties of benzothiazole derivatives . These compounds exhibit fluorescence and can serve as components in optical materials, including sensors, imaging agents, and light-emitting devices.

Biological Uses

aFibroblast Growth Factor Antagonists : Some benzothiazole derivatives act as fibroblast growth factor antagonists, which may have implications in cancer therapy and tissue regeneration . b. Autotaxin Inhibitors Autotaxin is an enzyme involved in cell migration and inflammation. Certain benzothiazole compounds have shown inhibitory activity against autotaxin . c. Wnt Antagonist DKK Inhibitors Wnt signaling plays a crucial role in development and disease. Benzothiazole derivatives have been investigated as potential inhibitors of the Wnt antagonist DKK . dCytosolic Phospholipase A2α Inhibitors : These compounds also exhibit inhibitory effects on cytosolic phospholipase A2α, an enzyme involved in inflammation and lipid metabolism .

Green Chemistry Synthesis

Recent advances in green chemistry have focused on the synthesis of benzothiazole compounds. Methods include condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, acyl chlorides, and cyclization using thioamide or carbon dioxide (CO₂) as raw materials .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(17,18)11-4-2-3-10-12(11)14-13(19-10)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAIFNVCULXDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460254.png)

![2-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6460261.png)

![2-{1-[(5-bromofuran-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6460262.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6460273.png)

![4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460277.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B6460279.png)

![4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460288.png)

![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460292.png)

![7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine](/img/structure/B6460297.png)

![N-ethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460305.png)

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)